molecular formula C6H7NO4S B14167956 Phenol, 3-amino-, 1-(hydrogen sulfate) CAS No. 27991-69-1

Phenol, 3-amino-, 1-(hydrogen sulfate)

Cat. No.: B14167956
CAS No.: 27991-69-1
M. Wt: 189.19 g/mol
InChI Key: IWAJNGNXXQKWON-UHFFFAOYSA-N
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Description

Phenol, 3-amino-, 1-(hydrogen sulfate) is a chemical compound with the molecular formula C6H7NO4S It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the meta position and a hydrogen sulfate group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-amino-, 1-(hydrogen sulfate) typically involves the sulfation of 3-aminophenol. One common method is the reaction of 3-aminophenol with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of Phenol, 3-amino-, 1-(hydrogen sulfate) can be achieved through continuous flow processes where 3-aminophenol is reacted with sulfur trioxide in the presence of a solvent. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-amino-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid and bromine can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro and bromo derivatives of the compound.

Scientific Research Applications

Phenol, 3-amino-, 1-(hydrogen sulfate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 3-amino-, 1-(hydrogen sulfate) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydrogen sulfate group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: Lacks the hydrogen sulfate group, making it less soluble in water.

    4-Aminophenol: Has the amino group at the para position, leading to different reactivity and applications.

    2-Aminophenol: Has the amino group at the ortho position, affecting its chemical properties and uses.

Uniqueness

Phenol, 3-amino-, 1-(hydrogen sulfate) is unique due to the presence of both the amino and hydrogen sulfate groups, which confer distinct chemical properties and potential applications. Its enhanced solubility and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3-aminophenyl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c7-5-2-1-3-6(4-5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAJNGNXXQKWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950678
Record name 3-Aminophenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27991-69-1
Record name Phenol, 3-amino-, 1-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027991691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminophenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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